BenchChemオンラインストアへようこそ!

Tri-GalNAc-NHS ester

ASGPR Receptor Binding Affinity Multivalent Ligand

Tri-GalNAc-NHS ester is a high-affinity triantennary GalNAc ligand (Kd ≈ 2.5 nM) for ASGPR-mediated hepatic targeting. Its NHS ester enables efficient conjugation to antibodies, peptides, and amino-modified oligonucleotides for LYTAC and siRNA therapeutics. Compared to monovalent GalNAc, triantennary architecture affords 10³-10⁵-fold affinity enhancement, ensuring receptor avidity critical for hepatocyte internalization. Validated cost-efficient manufacturing pathway with ≥30% cost reduction vs. L96 constructs. ≥98% purity ensures reproducible conjugation and minimal purification burden.

Molecular Formula C79H137N11O37
Molecular Weight 1833.0 g/mol
Cat. No. B11928002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-GalNAc-NHS ester
Molecular FormulaC79H137N11O37
Molecular Weight1833.0 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O
InChIInChI=1S/C79H137N11O37/c1-51(94)86-67-73(110)70(107)54(45-91)124-76(67)121-29-7-4-13-57(97)80-23-10-26-83-60(100)18-33-118-48-79(89-63(103)21-32-113-37-39-115-41-43-117-44-42-116-40-38-114-36-22-66(106)127-90-64(104)16-17-65(90)105,49-119-34-19-61(101)84-27-11-24-81-58(98)14-5-8-30-122-77-68(87-52(2)95)74(111)71(108)55(46-92)125-77)50-120-35-20-62(102)85-28-12-25-82-59(99)15-6-9-31-123-78-69(88-53(3)96)75(112)72(109)56(47-93)126-78/h54-56,67-78,91-93,107-112H,4-50H2,1-3H3,(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,101)(H,85,102)(H,86,94)(H,87,95)(H,88,96)(H,89,103)/t54-,55-,56-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1
InChIKeyJMACKZAHKSDYQD-XSFVKFJNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-GalNAc-NHS Ester: A Triantennary ASGPR Ligand for Hepatic-Targeted Bioconjugation


Tri-GalNAc-NHS ester (CAS 1953146-83-2) is a triantennary N-acetylgalactosamine (GalNAc) derivative functionalized with an N-hydroxysuccinimide (NHS) ester reactive group . This compound serves as a high-affinity synthetic ligand for the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes . The molecule comprises three GalNAc sugar moieties arranged in a clustered, multivalent architecture connected via a branched linker to a terminal NHS ester, enabling efficient covalent conjugation to primary amine-containing biomolecules, including antibodies, peptides, proteins, and amino-modified oligonucleotides .

Procurement-Specific Considerations for Tri-GalNAc-NHS Ester Versus In-Class Alternatives


Procurement of a GalNAc-based ASGPR ligand should not be based on nominal structural similarity alone. The functional performance of Tri-GalNAc-NHS ester is governed by interdependent molecular attributes—valency, spatial orientation of GalNAc moieties, linker chemistry, and reactive group selection—that directly affect receptor binding avidity, conjugation efficiency, and downstream biological activity [1]. Substituting a monovalent GalNAc-NHS ester, an alternative triantennary construct with differing linker geometry, or a ligand bearing a different reactive handle (e.g., azide, alkyne, or maleimide) can result in order-of-magnitude differences in ASGPR binding affinity, variable conjugation yields, and divergent in vivo pharmacokinetic profiles [2]. The quantitative evidence presented below substantiates the specific performance parameters that justify the selection of Tri-GalNAc-NHS ester for applications requiring robust, reproducible hepatic targeting via ASGPR-mediated uptake.

Quantitative Comparative Evidence for Tri-GalNAc-NHS Ester: ASGPR Binding, Conjugation Efficiency, In Vivo Efficacy, and Purity


Triantennary Valency Confers Low-Nanomolar ASGPR Binding Affinity

Tri-GalNAc-NHS ester exhibits a dissociation constant (Kd) of approximately 2.5 nM for binding to the asialoglycoprotein receptor (ASGPR), placing it in the low-nanomolar affinity range characteristic of optimized triantennary GalNAc ligands . In contrast, monovalent GalNAc ligands typically display Kd values in the millimolar range, representing an affinity enhancement of approximately 1,000- to 100,000-fold achieved through multivalent presentation and optimal spatial geometry of the three GalNAc arms [1].

ASGPR Receptor Binding Affinity Multivalent Ligand

In Vivo PK-PD Model Confirms High-Affinity ASGPR Engagement in Preclinical Species

A mechanism-based pharmacokinetic-pharmacodynamic (PK-PD) model developed for tris-GalNAc-conjugated siRNA therapeutics estimated an in vivo ASGPR binding affinity (Kd) value of 27.7 nM for the tris-GalNAc ligand in rats and monkeys [1]. This model, which accurately captured plasma, liver, and kidney concentration-time profiles across two preclinical species and successfully predicted human plasma pharmacokinetics, incorporates competitive receptor occupancy between parent drug and active metabolite for ASGPR-dependent hepatocyte uptake [1]. While the in vivo Kd of 27.7 nM reflects the influence of plasma protein binding and endogenous ligand competition absent from isolated in vitro binding assays, it remains within the nanomolar range characteristic of functional triantennary GalNAc-ASGPR engagement in whole-animal systems [1].

Pharmacokinetics Pharmacodynamics ASGPR Occupancy

Redesigned Trivalent GalNAc Ligand Maintains In Vitro and In Vivo Potency Comparable to Parent Triantennary Construct

siRNA conjugates synthesized using redesigned trivalent GalNAc ligands, assembled from novel monovalent GalNAc building blocks via a non-nucleosidic linker, demonstrated in vitro and in vivo RNAi-mediated gene silencing potency similar to that of the previously optimized parent triantennary GalNAc conjugate design [1]. The redesigned trivalent ligand maintained optimal valency, spatial orientation, and inter-sugar distance required for proper ASGPR recognition, achieving fewer synthetic steps compared to the original triantennary construct while preserving biological activity [1].

siRNA Conjugation Gene Silencing Hepatocyte Targeting

Trivalent GalNAc Conjugates Demonstrate Equivalent or Superior In Vivo Efficacy Relative to Triantennary L96-siRNA

In a comparative study evaluating redesigned GalNAc-based ligands conjugated to siRNAs targeting ANGPTL3 and Lp(a), trivalent GalNAc-siRNA conjugates demonstrated equivalent or superior in vivo efficacy compared to siRNAs conjugated to the standard triantennary GalNAc construct L96 [1]. Several trivalent GalNAc-siRNAs exhibited improved in vivo gene silencing activity relative to the commonly used L96-siRNA conjugate benchmark [1]. This efficacy was achieved with fewer synthesis steps from respective starting materials, resulting in increased production efficiency and at least a 30% cost savings in manufacturing compared to conventional L96 production [1].

siRNA Delivery In Vivo Efficacy L96 Comparator

High-Purity Tri-GalNAc-NHS Ester Formulations Available from Commercial Suppliers

Commercially available Tri-GalNAc-NHS ester is routinely supplied at high purity levels verified by orthogonal analytical methods. Product specifications from major vendors include purity of ≥97% as determined by UPLC and purity of 99.97% for select batches as determined by HPLC . Structural identity is confirmed by ¹H NMR, and the NHS ester functional group is verified by standard analytical protocols . For comparison, alternative GalNAc building blocks such as Ac9-GalNAc-Cluster-NHS ester are supplied with UPLC purity of ≥97% , while other GalNAc intermediates may be offered at 95% purity [1].

Purity Quality Control Analytical Chemistry

Validated Application Scenarios for Tri-GalNAc-NHS Ester Based on Quantitative Evidence


Lysosome-Targeting Chimera (LYTAC) Engineering for Targeted Extracellular Protein Degradation

Tri-GalNAc-NHS ester is expressly suited for constructing lysosome-targeting chimeras (LYTACs) that harness ASGPR-mediated endocytosis to route extracellular and membrane-associated proteins to the lysosome for degradation . The NHS ester moiety enables direct, covalent conjugation to lysine residues or N-terminal amines on antibodies or antibody fragments that recognize the target protein of interest . The nanomolar ASGPR binding affinity (Kd ≈ 2.5 nM) of the triantennary GalNAc cluster ensures efficient hepatocyte uptake of the LYTAC conjugate , while the in vivo PK-PD model demonstrating a functional Kd of 27.7 nM provides a quantitative framework for dose selection and receptor occupancy prediction in preclinical species [1].

Synthesis of GalNAc-siRNA Conjugates for Hepatocyte-Specific Gene Silencing

Tri-GalNAc-NHS ester serves as a foundational building block for generating triantennary GalNAc-siRNA conjugates via NHS-amine coupling to amino-modified siRNA sense strands. This conjugation approach yields constructs that leverage the high ASGPR avidity conferred by triantennary GalNAc presentation . Comparative evidence demonstrates that trivalent GalNAc-siRNA conjugates achieve in vivo gene silencing efficacy equivalent or superior to the benchmark triantennary L96-siRNA conjugate [1], validating the triantennary GalNAc architecture as a proven design for robust, durable RNAi-mediated target knockdown in hepatocytes following subcutaneous administration.

Process Development and Scale-Up of GalNAc-Based Bioconjugates with Favorable Manufacturing Economics

For organizations scaling GalNAc-bioconjugate production, Tri-GalNAc-NHS ester offers a validated path to cost-efficient manufacturing. Studies comparing trivalent GalNAc-siRNA conjugates to the conventional L96 construct have documented at least a 30% reduction in manufacturing costs attributable to fewer synthesis steps and reduced raw material consumption . The high and consistent purity of commercially sourced Tri-GalNAc-NHS ester (≥97% UPLC; batch-specific ≥99.97% HPLC) minimizes purification burden and improves yield consistency in downstream conjugation processes [1], supporting robust process economics from research-scale synthesis through pilot and commercial manufacturing.

Antibody-Drug Conjugate (ADC) and Targeted Protein Delivery to Hepatocytes

The NHS ester chemistry of Tri-GalNAc-NHS ester facilitates efficient, stoichiometrically controllable conjugation to antibodies, antibody fragments, or other protein therapeutics, enabling hepatic targeting via ASGPR-mediated uptake . The triantennary GalNAc architecture provides an affinity enhancement of 10³- to 10⁵-fold relative to monovalent GalNAc ligands [1], a differentiation that is critical for achieving the receptor avidity required for efficient hepatocyte internalization of antibody-sized payloads. This makes Tri-GalNAc-NHS ester a strategic choice for programs developing liver-directed antibody conjugates, enzyme replacement therapies, or targeted protein degraders where predictable, high-efficiency hepatic delivery is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tri-GalNAc-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.